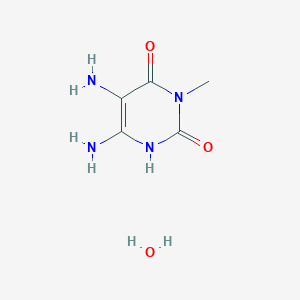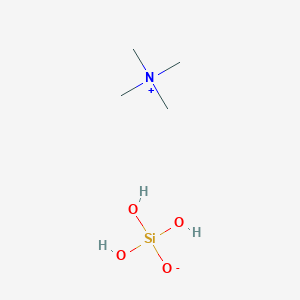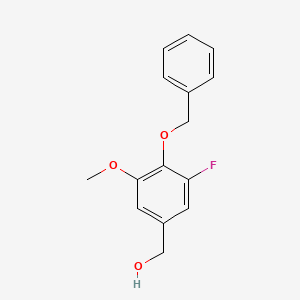
5-Bromo-3-(pyrrolidine-1-carbonyl)phenylboronic acid
Übersicht
Beschreibung
5-Bromo-3-(pyrrolidine-1-carbonyl)phenylboronic acid is a chemical compound with the molecular weight of 297.94 . It is a solid substance that is stored at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of this compound is represented by the Inchi Code: 1S/C11H13BBrNO3/c13-10-6-8 (5-9 (7-10)12 (16)17)11 (15)14-3-1-2-4-14/h5-7,16-17H,1-4H2 .Physical And Chemical Properties Analysis
This compound is a solid substance that is stored at temperatures between 2-8°C . It has a molecular weight of 297.94 .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Pyrrole derivatives, including compounds structurally related to "5-Bromo-3-(pyrrolidine-1-carbonyl)phenylboronic acid," have been synthesized due to their broad spectrum of biological activities, including anticancer and anti-inflammatory properties. The structural determination of such compounds aids in understanding their potential applications in medicinal chemistry and drug design (B. D. Patel, U. H. Patel, D. Shah, 2012).
Catalysis and Chemical Reactions
- Compounds with pyrrole-based ligands have been utilized to synthesize highly active palladium catalysts for Suzuki-type C−C coupling reactions, demonstrating the utility of such compounds in facilitating chemical syntheses and potentially increasing the efficiency of industrial chemical processes (C. Mazet, L. Gade, 2001).
Novel Material Development
- Phenyl boronic acids, akin to "this compound," have been explored for their ability to bind saccharides and modify the optical properties of materials such as single-walled carbon nanotubes. This property could be leveraged in the development of sensors and other nanotechnology applications (B. Mu, T. McNicholas, et al., 2012).
Synthetic Methodologies
- The Suzuki coupling reaction is a pivotal method in organic synthesis, enabling the formation of complex organic structures. Boronic acids play a crucial role in this reaction, with compounds similar to "this compound" being key intermediates in creating novel organic compounds with potential applications in pharmaceuticals and materials science (Andrew Sutherland, Timothy Gallagher, 2003).
Quantum Chemical Investigations
- Theoretical studies and quantum mechanical investigations provide insights into the electronic structure and reactivity of compounds. Such studies contribute to a deeper understanding of the chemical behavior and potential applications of boronic acids in various scientific domains (Gulraiz Ahmad, et al., 2017).
Safety and Hazards
The safety information for this compound indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so (P305+P351+P338) .
Wirkmechanismus
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids are known to interact with their targets through the formation of reversible covalent bonds with hydroxyl groups . This interaction can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
Boronic acids and their derivatives have been implicated in a variety of biochemical pathways due to their ability to interact with various biological targets .
Result of Action
The effects would depend on the specific biological targets that the compound interacts with and the nature of these interactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For instance, the compound is recommended to be stored at a temperature of 2-8°C , indicating that its stability could be affected by temperature.
Eigenschaften
IUPAC Name |
[3-bromo-5-(pyrrolidine-1-carbonyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BBrNO3/c13-10-6-8(5-9(7-10)12(16)17)11(15)14-3-1-2-4-14/h5-7,16-17H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGGTNHRKDMFMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)C(=O)N2CCCC2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BBrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901190219 | |
| Record name | Boronic acid, B-[3-bromo-5-(1-pyrrolidinylcarbonyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901190219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2121514-36-9 | |
| Record name | Boronic acid, B-[3-bromo-5-(1-pyrrolidinylcarbonyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[3-bromo-5-(1-pyrrolidinylcarbonyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901190219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1R,5S)-8-Isobutyl-8-azabicyclo[3.2.1]octan-3-one; 95%](/img/structure/B6303765.png)
![[2-(Pyridine-2-yl)-2-propanato]iridium(IV) dimer solution 97% (1 mM in 0.1 Molar aqueous NaIO3)](/img/structure/B6303767.png)






![[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]methylamine trifluoroacetate; 95%](/img/structure/B6303815.png)



